molecular formula C8H8BrN3 B8218630 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine

6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine

Cat. No.: B8218630
M. Wt: 226.07 g/mol
InChI Key: ZUULQOKAEUOVEU-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the imidazo[1,2-A]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine typically involves the bromination of 2,8-dimethylimidazo[1,2-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups attached to the imidazo[1,2-A]pyrazine core.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2,8-dimethylimidazo[1,2-A]pyrazine, while oxidation can produce this compound-3-carboxylic acid.

Scientific Research Applications

Chemistry: In organic synthesis, 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine serves as a valuable intermediate for the construction of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities, such as antimicrobial, antiviral, or anticancer properties.

Industry: In the material science industry, this compound can be used in the synthesis of novel polymers and materials with desirable properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 6-Chloro-2,8-dimethylimidazo[1,2-A]pyrazine
  • 6-Iodo-2,8-dimethylimidazo[1,2-A]pyrazine
  • 2,8-Dimethylimidazo[1,2-A]pyrazine

Comparison: Compared to its chloro and iodo analogs, 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine offers a balance between reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the methyl groups enhance the compound’s lipophilicity and potentially its biological activity. This makes it a unique and valuable compound for various applications in scientific research.

Properties

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-6(2)8(12)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULQOKAEUOVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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